(9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride
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Overview
Description
“(9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C20H23ClN2O2 . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of “(9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride” is based on the fluorene backbone, which is a three-ring system with two benzene rings fused to a central cyclopentane ring . The “1,4-diazepane-1-carboxylate” group is attached to the fluorene via a methyl group .Scientific Research Applications
Aggregation-Induced Emission (AIE) Materials
Fmoc-homoPiz HCl is used in the synthesis of luminogens that show polymorph-dependent AIE . These materials are in the spotlight of current materials development due to their unique properties and potential applications in light-emitting devices, bio-imaging, and sensors .
Peptide Synthesis
Fmoc-homoPiz HCl is used as a coupling agent in peptide synthesis . The Fmoc group is one of the most typical protecting groups used in peptide synthesis .
Hydrogel Formation
Fmoc-homoPiz HCl can be used in the fabrication of biofunctional hydrogel materials . These hydrogels are formed by water-swollen networks with a non-Newtonian fluid behavior and self-supporting features . They are suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
Tissue Engineering
Fmoc-homoPiz HCl-based hydrogels can be used in tissue engineering . They can support cell adhesion, survival, and duplication, making them potential materials for this field .
Self-Assembling Peptides
Fmoc-homoPiz HCl can be used in the self-assembly of peptides, forming supramolecular nanostructures . These nanostructures can be used to fabricate various biofunctional materials .
Precolumn Derivatization of Amines for HPLC
Fmoc-homoPiz HCl can be used as a reagent in the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection .
Mechanism of Action
Target of Action
The primary target of Fmoc-homoPiz HCl is the amine group in organic synthesis . The compound is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
Fmoc-homoPiz HCl interacts with its targets through a nucleophilic attack . The amine group attacks the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl which is neutralized by the base .
Biochemical Pathways
Fmoc-homoPiz HCl affects the peptide synthesis pathway . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .
Pharmacokinetics
It’s known that the fmoc group is stable to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid . The fluorenyl group has a strong absorbance in the ultraviolet region (lmax 266 nm in DMF) that has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .
Result of Action
The result of Fmoc-homoPiz HCl’s action is the protection of the amine group , which allows for the synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .
Action Environment
The action of Fmoc-homoPiz HCl can be influenced by environmental factors such as moisture and heat . As it’s an acid chloride, it is sensitive to these conditions . Therefore, careful handling and storage conditions are necessary to maintain its efficacy and stability.
properties
IUPAC Name |
9H-fluoren-9-ylmethyl 1,4-diazepane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c23-20(22-12-5-10-21-11-13-22)24-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19;/h1-4,6-9,19,21H,5,10-14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCVRTILXSYIBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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